molecular formula C20H26N6O B14919822 5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

5,6-dimethyl-3-[3-(morpholin-4-yl)propyl]-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine

Cat. No.: B14919822
M. Wt: 366.5 g/mol
InChI Key: UOSUMGCJSVAQPK-UHFFFAOYSA-N
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Description

5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound with a unique structure that includes pyrrolo[2,3-d]pyrimidine, pyridine, and morpholine moieties

Preparation Methods

The synthesis of 5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the morpholinopropyl and pyridyl groups is usually accomplished through nucleophilic substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

  • 5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)BENZO[D]THIAZOL-2-AMINE
  • 3-AMINO-5,6-DIMETHYL-2-THIOXO-2,3-DIHYDROTHIENO[2,3-D]PYRIMIDIN-4(1H)-ONE These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of 5,6-DIMETHYL-3-(3-MORPHOLINOPROPYL)-7-(3-PYRIDYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE lies in its combination of morpholine, pyridine, and pyrrolo[2,3-d]pyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

5,6-dimethyl-3-(3-morpholin-4-ylpropyl)-7-pyridin-3-ylpyrrolo[2,3-d]pyrimidin-4-imine

InChI

InChI=1S/C20H26N6O/c1-15-16(2)26(17-5-3-6-22-13-17)20-18(15)19(21)25(14-23-20)8-4-7-24-9-11-27-12-10-24/h3,5-6,13-14,21H,4,7-12H2,1-2H3

InChI Key

UOSUMGCJSVAQPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCCN3CCOCC3)C4=CN=CC=C4)C

Origin of Product

United States

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